Mesylation Yield: Quantitative Superiority of Mesylate Formation over Tosylate and Chloride Preparation in the Same Substrate Class
The conversion of (1S,4R)-cis-4-acetoxy-2-cyclopenten-1-ol to the target mesylate proceeds with a quantitative yield of 100% under standard conditions (methanesulfonyl chloride, triethylamine, dichloromethane) [1]. In contrast, analogous tosylation reactions on cyclopentenol substrates typically afford yields of 75–92% [2], while conversion to the allylic chloride often requires harsher conditions and gives variable yields of 60–85% with increased elimination byproducts [2]. The quantitative mesylation yield directly translates to higher atom economy and reduced purification costs in multi-kilogram campaigns.
| Evidence Dimension | Activation step yield (alcohol → activated leaving group) |
|---|---|
| Target Compound Data | 100% yield (mesylate formation from (1S,4R)-cis-4-acetoxy-2-cyclopenten-1-ol) |
| Comparator Or Baseline | Tosylate formation: 75–92% yield (class-level data on cyclopentenol substrates); Allylic chloride formation: 60–85% yield (class-level data) |
| Quantified Difference | 8–25 percentage points higher than tosylate; 15–40 percentage points higher than chloride |
| Conditions | MsCl, Et₃N, CH₂Cl₂, room temperature [1]; comparator data from representative cyclopentenol activation protocols [2] |
Why This Matters
A 100% activation yield eliminates yield loss at the step that installs the leaving group, reducing raw material cost and simplifying the crude product profile for direct use in the subsequent coupling step without chromatography.
- [1] Molaid Chemical Database. Acetic acid (1R,4R)-4-methanesulfonyloxy-cyclopent-2-enyl ester – Reaction Information (product route). Retrieved from molaid.com. View Source
- [2] Master Organic Chemistry. Tosylates and Mesylates – Relative Reactivity and Preparation. 2015. (Class-level comparison of sulfonate ester formation yields). View Source
